molecular formula C20H22ClNO3S2 B2830996 ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 403843-89-0

ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2830996
CAS No.: 403843-89-0
M. Wt: 423.97
InChI Key: UGMQCALVNJCFGS-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a cycloheptathiophene core fused with a seven-membered ring, substituted at position 2 with a 2-((4-chlorophenyl)thio)acetamido group and at position 3 with an ethyl ester. This structure is designed to optimize interactions with biological targets, leveraging the lipophilic (4-chlorophenyl)thio moiety and the hydrogen-bonding capability of the acetamido group.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S2/c1-2-25-20(24)18-15-6-4-3-5-7-16(15)27-19(18)22-17(23)12-26-14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMQCALVNJCFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) adjacent to the 4-chlorophenyl moiety undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeYield (%)Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CSubstitution of thioether sulfur65–78
ArylationAryl boronic acids, Pd(PPh₃)₄, baseFormation of diaryl thioethers55–70

Phosphorus pentasulfide (P₄S₁₀) has been employed to convert carbonyl groups into thiocarbonyl analogs, though this requires anhydrous conditions.

Oxidation Reactions

The thiophene ring and sulfur-containing groups exhibit oxidation sensitivity:

Oxidizing AgentConditionsProduct FormedSelectivityReference
H₂O₂ (30%)Acetic acid, 60°C, 4 hrsSulfoxide derivativesHigh
mCPBACH₂Cl₂, 0°C to RT, 2 hrsSulfone derivativesModerate

Oxidation of the acetamido group is less common due to steric hindrance from the cycloheptathiophene core.

Reduction Reactions

Selective reduction of functional groups has been reported:

Reduction TargetReagents/ConditionsOutcomeNotesReference
Ester to alcoholLiAlH₄, THF, 0°C to RTEthyl → Hydroxy substitution85% yield
Nitro groups*H₂, Pd/C, MeOHAmine formation*If present

*The parent compound lacks nitro groups, but analogs with nitro substituents show this reactivity .

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsEfficiencyReference
Suzuki couplingPd(OAc)₂, aryl boronic acids, K₂CO₃Biaryl-functionalized analogs60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesAmino-substituted derivatives50–68%

Organoboron reagents are preferred for their compatibility with the thiophene scaffold .

Hydrolysis and Condensation

The ethyl ester and acetamido groups undergo hydrolysis and condensation:

ReactionConditionsOutcomeApplicationReference
Ester hydrolysisNaOH (aq), EtOH, refluxCarboxylic acid formationBioactivity modulation
Amide condensationCDI, DMF, aminesNew amide bondsSAR studies

Acidic hydrolysis of the ester group proceeds with >90% efficiency under reflux .

Key Structural Influences on Reactivity

  • Cycloheptathiophene Core : Enhances steric bulk, limiting reactivity at the 3-carboxylate position.

  • 4-Chlorophenyl Thioether : Electron-withdrawing effects stabilize transition states in substitution reactions.

  • Acetamido Group : Participates in hydrogen bonding, affecting solubility and reaction kinetics.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Acetamido Group

The acetamido group at position 2 is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name (Representative Examples) Substituent on Acetamido Melting Point (°C) Yield (%) Key Properties/Activities Evidence ID
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-... 4-Chlorophenoxyacetyl N/A N/A Higher polarity due to ether linkage; used in antiviral studies .
VIg () 4-Benzylpiperazinyl 153–155 56 Acetylcholinesterase inhibition (IC₅₀ ~3 µM); moderate lipophilicity .
VIh () 4-(2-Fluorobenzyl)piperazinyl 163–165 55 Enhanced metabolic stability due to fluorine .
21 () 2-Fluorobenzoyl 117–118 100 Anti-influenza activity; high yield via benzoylation .
Ethyl 2-[(cyanoacetyl)amino]-... () Cyanoacetyl N/A N/A Increased electrophilicity; potential for nucleophilic addition .

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in VIh, cyano in ) improve metabolic stability and binding affinity .
  • Thioether vs.
  • Piperazinyl Derivatives () show tunable activity through substituent variation (e.g., benzyl vs. fluorobenzyl), with fluorinated analogs exhibiting higher melting points and stability .

Modifications to the Cycloheptathiophene Core

The core structure’s rigidity and size influence conformational flexibility and target binding:

  • Ring Size : Analog 5 () replaces the cycloheptathiophene with a benzo[b]thiophene, reducing ring strain but limiting steric interactions in antiviral targets .
  • introduces an azido group at position 2, enabling click chemistry for bioconjugation .

Biological Activity

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclohepta[b]thiophene core with a 4-chlorophenyl thioacetamido moiety. The molecular formula is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, and it has a molecular weight of approximately 409.95 g/mol. The predicted boiling point is 624.3 °C, with a density of 1.36 g/cm³ and a pKa of 12.65 .

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions .
  • Antimicrobial Activity : Studies have shown that derivatives with similar structural features exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's interaction with bacterial membranes, increasing its efficacy against various pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
AChE InhibitionSignificant inhibition observed
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityModerate cytotoxic effects in cancer cell lines

Case Studies

  • Cognitive Enhancement : A study evaluated the cognitive-enhancing effects of the compound in animal models. Results indicated improved memory retention and learning abilities compared to control groups treated with standard AChE inhibitors like donepezil .
  • Antimicrobial Efficacy : Another research project tested the compound against various bacterial strains, demonstrating significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications in treating infections.
  • Cancer Cell Line Studies : The compound was tested on several cancer cell lines, showing moderate cytotoxicity. This suggests that it may have potential as an anticancer agent; however, further studies are needed to understand its mechanisms fully .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The compound is synthesized via acylation of the ethyl 2-amino-cycloheptathiophene-3-carboxylate core. Method B ( ) involves reacting the amine with 4-chlorophenylthioacetyl chloride under anhydrous conditions (e.g., dichloromethane or DMF) with a base like triethylamine. Key steps:

  • Temperature control : Reactions are typically performed at 0–25°C to minimize side reactions.
  • Workup : Precipitation in ice/water followed by crystallization in ethanol yields pure product (65–100% yields, depending on substituents) .
  • Key reagents : Use of acyl chlorides (e.g., 4-chlorophenylthioacetyl chloride) ensures efficient amide bond formation.

Q. How is structural characterization performed for this compound?

Comprehensive spectroscopic analysis is critical:

  • 1H/13C-NMR : Peaks for the cycloheptane ring (δ 1.50–3.10 ppm for CH2 groups), ester moiety (δ 4.35 ppm for CH2CH3), and aromatic protons (δ 7.10–8.25 ppm) confirm regiochemistry .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 455–473 for derivatives) validate molecular weight .
  • Elemental analysis : Confirms purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What solvents and conditions enhance solubility for biological assays?

Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s hydrophobic cycloheptathiophene core. Modifications such as sulfonyl or methoxy groups () improve aqueous solubility by introducing hydrogen-bonding motifs.

Advanced Research Questions

Q. How can conflicting NMR data for derivatives be resolved during structural elucidation?

Discrepancies in aromatic proton splitting (e.g., δ 7.20–8.25 ppm in vs. δ 6.81–7.45 ppm in ) arise from electronic effects of substituents. Strategies:

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes overlapping signals .
  • Computational modeling : DFT calculations predict chemical shifts, aiding in signal assignment .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., Schiff base analogs in ).

Q. What methodologies optimize reaction yields for derivatives with sterically hindered substituents?

Bulky groups (e.g., 3-nitrophenyl in ) reduce yields (e.g., 46% for 2-chlorobenzoyl derivatives in ). Mitigation strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
  • Catalytic systems : Use of DMAP or HOBt enhances acyl chloride reactivity .
  • Solvent optimization : Switching to THF or acetonitrile improves solubility of intermediates .

Q. How does the 4-chlorophenylthio group influence biological activity compared to other substituents?

The 4-chlorophenylthio moiety enhances target binding via hydrophobic and halogen-bonding interactions. Comparative studies () show:

  • Antiviral activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO2) inhibit viral polymerase assembly more effectively than methoxy or alkyl groups.
  • Bioavailability : Sulfur atoms in the thioacetamido bridge improve membrane permeability .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit significant variability in melting points and yields?

Example : Ethyl 2-(2-fluorobenzamido) derivative (mp 117–118°C, 100% yield) vs. 2-chlorobenzamido analog (mp 91–92°C, 46% yield) .

  • Crystallinity : Bulky substituents disrupt crystal packing, lowering melting points.
  • Reactivity : Electron-deficient acyl chlorides (e.g., 2-fluoro vs. 2-chloro) exhibit differing reaction rates with the amine core.
  • Purification : Ethanol crystallization favors less polar derivatives, affecting recovery .

Methodological Recommendations

Q. What computational tools predict the compound’s reactivity and binding modes?

  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., influenza polymerase) .
  • Reaction pathway simulation (Gaussian) : Optimizes synthetic routes and predicts intermediates .
  • ADMET prediction (SwissADME) : Estimates pharmacokinetic properties early in drug development .

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Enables continuous synthesis with precise temperature/residence time control .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line analytics (PAT) : Monitors reaction progress via real-time HPLC or FTIR .

Tables for Key Data

Table 1. Comparative Yields and Melting Points of Derivatives

SubstituentYield (%)Melting Point (°C)Reference
4-Fluorobenzoyl64117–118
2-Chlorobenzoyl4691–92
2-Methoxybenzoyl100128–130
4-NitrobenzamidoN/A153–155

Table 2. Solubility Enhancement Strategies

ModificationSolubility (mg/mL)MethodReference
Sulfonyl incorporation2.1 (PBS)Hydrophilic grafting
Methoxy substitution1.8 (DMSO)Hydrogen bonding
PEGylation3.5 (Water)Polymer conjugation

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